molecular formula C8H8N2O5 B1356642 1-Methoxy-2-methyl-3,5-dinitrobenzene CAS No. 95192-65-7

1-Methoxy-2-methyl-3,5-dinitrobenzene

Cat. No.: B1356642
CAS No.: 95192-65-7
M. Wt: 212.16 g/mol
InChI Key: OXQUVCBSDOTICH-UHFFFAOYSA-N
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Description

1-Methoxy-2-methyl-3,5-dinitrobenzene is an aromatic compound characterized by the presence of a methoxy group (-OCH3), a methyl group (-CH3), and two nitro groups (-NO2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxy-2-methyl-3,5-dinitrobenzene can be synthesized through a multi-step process involving nitration and methylation reactions. The nitration of aromatic compounds typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. For instance, the nitration of 1-methoxy-2-methylbenzene (anisole) can yield this compound under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-2-methyl-3,5-dinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-Methoxy-2-methyl-3,5-dinitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methoxy-2-methyl-3,5-dinitrobenzene involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the methoxy and methyl groups influence the compound’s reactivity and stability. The pathways involved include electrophilic and nucleophilic interactions, depending on the specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxy-2-methyl-4,6-dinitrobenzene
  • 1-Methoxy-3-methyl-2,4-dinitrobenzene
  • 1-Methoxy-4-methyl-2,3-dinitrobenzene

Uniqueness

The presence of both electron-donating (methoxy and methyl) and electron-withdrawing (nitro) groups creates a balance that influences its behavior in various chemical reactions .

Properties

IUPAC Name

1-methoxy-2-methyl-3,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-5-7(10(13)14)3-6(9(11)12)4-8(5)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQUVCBSDOTICH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541005
Record name 1-Methoxy-2-methyl-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95192-65-7
Record name 1-Methoxy-2-methyl-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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